molecular formula C10H10N4O2S B500954 1,3-Dimethyl-6-pyrimidin-2-ylsulfanylpyrimidine-2,4-dione

1,3-Dimethyl-6-pyrimidin-2-ylsulfanylpyrimidine-2,4-dione

Cat. No.: B500954
M. Wt: 250.28g/mol
InChI Key: KUFFPOBFZQHJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-6-pyrimidin-2-ylsulfanylpyrimidine-2,4-dione is a heterocyclic compound that contains two pyrimidine rings. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-pyrimidin-2-ylsulfanylpyrimidine-2,4-dione typically involves multi-step reactions. One common method includes the reaction of 1,3-dimethyluracil with a pyrimidine-2-thiol derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-pyrimidin-2-ylsulfanylpyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The nitrogen atoms in the pyrimidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethyl-6-pyrimidin-2-ylsulfanylpyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-pyrimidin-2-ylsulfanylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyluracil: A precursor in the synthesis of 1,3-Dimethyl-6-pyrimidin-2-ylsulfanylpyrimidine-2,4-dione.

    Pyrimidine-2-thiol: Another precursor used in the synthesis.

    Sulfoxides and Sulfones: Oxidation products of the compound.

Uniqueness

This compound is unique due to its dual pyrimidine ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28g/mol

IUPAC Name

1,3-dimethyl-6-pyrimidin-2-ylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C10H10N4O2S/c1-13-7(15)6-8(14(2)10(13)16)17-9-11-4-3-5-12-9/h3-6H,1-2H3

InChI Key

KUFFPOBFZQHJSA-UHFFFAOYSA-N

SMILES

CN1C(=CC(=O)N(C1=O)C)SC2=NC=CC=N2

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)SC2=NC=CC=N2

Origin of Product

United States

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